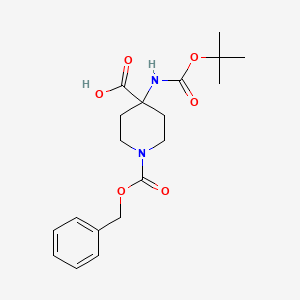

4-n-Boc-amino-1-cbz-isonipecotic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-18(2,3)27-16(24)20-19(15(22)23)9-11-21(12-10-19)17(25)26-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRHKAAVXJAPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630576 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252720-32-4 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 252720-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-n-Boc-amino-1-cbz-isonipecotic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-n-Boc-amino-1-cbz-isonipecotic acid, a valuable building block in medicinal chemistry and drug development. Due to the absence of a publicly available, detailed experimental protocol for this specific molecule, this document outlines a plausible and scientifically sound synthetic route based on established organic chemistry principles and published procedures for analogous compounds.

Physicochemical Properties

This compound, also known as 4-(tert-butoxycarbonylamino)-1-(phenylmethoxycarbonyl)piperidine-4-carboxylic acid, is a dually protected derivative of 4-aminopiperidine-4-carboxylic acid. The orthogonal protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z), allow for selective deprotection and further functionalization, making it a versatile intermediate in the synthesis of complex molecules.[1]

| Property | Value | Reference |

| CAS Number | 252720-32-4 | [2] |

| Molecular Formula | C₁₉H₂₆N₂O₆ | [2] |

| Molecular Weight | 378.42 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | ≥97% (HPLC) | N/A |

| Storage | 0-8 °C, dry, dark environment | [3] |

Proposed Synthesis Workflow

The proposed synthesis of this compound is a multi-step process starting from 4-piperidone monohydrate hydrochloride. This pathway is adapted from a known procedure for the synthesis of orthogonally protected piperidine amino acids.[4] The key steps involve the formation of a hydantoin intermediate, followed by sequential protection of the piperidine nitrogen with a Cbz group and the exocyclic amino group with a Boc group, and finally, hydrolysis of the hydantoin to yield the desired carboxylic acid.

References

4-n-Boc-amino-1-cbz-isonipecotic acid chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-n-Boc-amino-1-cbz-isonipecotic acid, a key building block for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound, with the CAS Number 252720-32-4, is a differentially protected derivative of 4-amino-piperidine-4-carboxylic acid.[1] The presence of two orthogonal protecting groups, the tert-butyloxycarbonyl (Boc) group on the 4-amino group and the carboxybenzyl (Cbz or Z) group on the piperidine nitrogen, allows for selective deprotection and further functionalization at either position. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the construction of peptide mimetics and other pharmacologically active compounds.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 252720-32-4 | [1][2] |

| Molecular Formula | C19H26N2O6 | [3] |

| Molecular Weight | 378.42 g/mol | [2][3] |

| Appearance | Off-white to slight yellow solid | [1] |

| Purity | ≥ 97% (HPLC) | [2] |

| Storage Conditions | Stored in shaded, cool, and dry places; 0-8 °C recommended | [1][2] |

| Melting Point | Data not available for this specific isomer. A closely related isomer, 1-Boc-4-N-Z-aminoisonipecotic acid (CAS 288154-16-5), has a melting point of 135-151 °C. | [4] |

Structure:

-

IUPAC Name: 1-(benzyloxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid

-

Synonyms: this compound, 4-Boc-amino-1-Z-piperidine-4-carboxylic acid[2]

-

PubChem CID: 23102716[5]

Experimental Protocols

Proposed Synthesis of this compound:

A potential synthetic pathway for this compound is outlined below. This protocol is a general representation and may require optimization of reaction conditions, solvents, and purification methods.

Step 1: N-Cbz Protection of 4-Aminopiperidine-4-carboxylic acid

-

Reaction Setup: Dissolve 4-aminopiperidine-4-carboxylic acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, for instance, sodium hydroxide (2 equivalents), to the solution and cool the mixture in an ice bath.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the temperature at 0-5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: N-Boc Protection of 1-Cbz-4-aminopiperidine-4-carboxylic acid

-

Reaction Setup: Dissolve the product from Step 1 (1 equivalent) in a suitable solvent, such as a mixture of tert-butanol and water.

-

Addition of Reagents: Add a base like triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (Boc)2O (1.2 equivalents).

-

Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Adjust the pH of the aqueous residue with a suitable acid and extract the product with an organic solvent.

-

Purification: The final product, this compound, can be purified by crystallization or column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Development

Compounds like this compound are valuable intermediates in pharmaceutical research and development. The orthogonally protected nature of this molecule allows for the selective elaboration of different parts of the scaffold. This is particularly useful in the synthesis of constrained peptides and peptidomimetics, where the rigid piperidine core can be used to control the conformation of the resulting molecule. Such constrained analogues are often explored as enzyme inhibitors or receptor ligands in various therapeutic areas. The ability to introduce diverse functionalities at either the 4-amino or the 1-piperidine nitrogen position makes it a versatile tool for generating libraries of compounds for drug discovery screening.

References

role of Boc and Cbz protecting groups in isonipecotic acid derivatives

An In-depth Technical Guide on the Role of Boc and Cbz Protecting Groups in Isonipecotic Acid Derivatives

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally constrained analog of γ-aminobutyric acid (GABA) and serves as a crucial building block in medicinal chemistry.[1][2] Its rigid piperidine scaffold is a key structural motif in many bioactive molecules, particularly those targeting the central nervous system.[3] The derivatization of isonipecotic acid is fundamental to the development of novel therapeutics, including anticonvulsants and GABA uptake inhibitors.[4][5]

To achieve selective chemical modifications, the secondary amine of the piperidine ring must be temporarily masked. This is accomplished using protecting groups, which prevent unwanted side reactions and guide the synthetic pathway.[6][7] Among the most versatile and widely used amine-protecting groups in the synthesis of isonipecotic acid derivatives are the tert-Butoxycarbonyl (Boc) and the Carboxybenzyl (Cbz) groups.[6][8]

This technical guide provides a comprehensive overview of the application, comparative performance, and strategic implementation of Boc and Cbz protecting groups in the synthesis of isonipecotic acid derivatives for researchers, scientists, and drug development professionals.

The Tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is a cornerstone of modern organic synthesis, valued for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[9][10] This acid-labile nature makes it orthogonal to many other protecting groups, a significant advantage in multi-step syntheses.[6][10]

Boc Protection of Isonipecotic Acid

The Boc group is typically introduced onto the nitrogen of isonipecotic acid using di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride) in the presence of a base.[10][11] The amine acts as a nucleophile, attacking a carbonyl carbon of the anhydride, leading to the formation of a stable carbamate.[12]

Physicochemical Properties of Boc-Isonipecotic Acid

The introduction of the Boc group alters the physical properties of the parent molecule, notably increasing its lipophilicity and solubility in common organic solvents.

| Property | Value | Reference(s) |

| Synonyms | 1-Boc-piperidine-4-carboxylic acid | [5] |

| CAS Number | 84358-13-4 | [5][11] |

| Molecular Formula | C₁₁H₁₉NO₄ | [5] |

| Molecular Weight | 229.27 g/mol | [5] |

| Appearance | White to off-white solid | [5][11] |

| Purity (Typical) | ≥99.0% (HPLC) | [5] |

| Solubility | Soluble in DMF, DCM, and methanol | [5] |

Boc Deprotection

The defining feature of the Boc group is its removal under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[9][10] The mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate into the free amine, carbon dioxide, and a stable tertiary carbocation (tert-butyl cation).[13][14] This cation can be scavenged to prevent side reactions with nucleophilic residues.[15]

The Carboxybenzyl (Cbz) Protecting Group

The Carboxybenzyl (Cbz, or Z) group is another foundational protecting group in amine chemistry, particularly in solution-phase peptide synthesis.[6][16] It is renowned for its stability to both acidic and basic conditions, providing an orthogonal protection strategy relative to the Boc group.[9] The Cbz group is typically removed by catalytic hydrogenolysis.[9][17]

Cbz Protection of Isonipecotic Acid

Cbz protection is generally achieved by reacting the amine of isonipecotic acid with benzyl chloroformate (Cbz-Cl) under basic (Schotten-Baumann) conditions.[17][18] The reaction proceeds via nucleophilic attack of the amine on the highly reactive chloroformate.[17]

Cbz Deprotection

The most common method for Cbz cleavage is catalytic hydrogenolysis, using a catalyst such as Palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas).[9][17] This process is clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[17] Alternative deprotection methods include the use of strong acids like HBr in acetic acid, although this is less mild.[19]

Comparative Analysis: Boc vs. Cbz

The choice between Boc and Cbz is dictated by the overall synthetic strategy, specifically the stability of other functional groups in the molecule and the desired deprotection conditions.[9]

| Feature | Tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) |

| Chemical Lability | Acid-labile[6][9] | Labile to hydrogenolysis[6][9] |

| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation[9] | Stable to most acidic and basic conditions[9] |

| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O)[10] | Benzyl chloroformate (Cbz-Cl)[17] |

| Deprotection Conditions | Trifluoroacetic acid (TFA) or HCl in an organic solvent[9][20] | H₂ gas with Pd/C catalyst[9][17] |

| Key Advantage | Mild, acid-based removal; suitable for solid-phase synthesis.[6] | Orthogonal to acid-labile groups; stable to many reagents.[6][9] |

| Key Disadvantage | Formation of reactive t-butyl cation during deprotection.[15] | Incompatible with functional groups sensitive to reduction (e.g., alkynes, some sulfur-containing residues).[6] |

The differing lability of the Boc and Cbz groups is the foundation of their "orthogonal" use, allowing for the selective removal of one group in the presence of the other.[6][9] This is a powerful strategy in the synthesis of complex molecules.

Experimental Protocols

Protocol 1: Boc Protection of Isonipecotic Acid

This protocol is adapted from a standard procedure for the synthesis of Boc-isonipecotic acid.[11]

-

Reaction Setup : To a solution of isonipecotic acid (1 equivalent) in dichloromethane (DCM, 10 mL), add triethylamine (3 equivalents).

-

Stirring : Stir the reaction mixture at room temperature for 30 minutes.

-

Addition of Boc-anhydride : Add di-tert-butyl dicarbonate (Boc₂O, 2 equivalents) to the mixture.

-

Heating : Heat the reaction mixture to 40 °C and maintain for 12 hours, monitoring by TLC until the starting material is consumed.

-

Work-up : Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with aqueous acid (e.g., 1M HCl) and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Boc-isonipecotic acid.

-

Purification : Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Cbz Protection of an Amine (General Protocol)

This protocol follows the general Schotten-Baumann conditions for Cbz protection.[18]

-

Dissolution : Dissolve isonipecotic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.

-

Addition of Cbz-Cl : While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. Ensure the reaction temperature is maintained below 5 °C.

-

Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up : Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer with cold 2M HCl to a pH of ~2, which will precipitate the Cbz-protected product.

-

Isolation : Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Boc Deprotection using TFA

This is a standard procedure for the cleavage of a Boc group.[9]

-

Reaction Setup : Dissolve the Boc-protected isonipecotic acid derivative (1 equivalent) in dichloromethane (DCM, ~0.1 M solution).

-

Addition of TFA : Add trifluoroacetic acid (TFA, typically 25-50% v/v with DCM) to the solution at room temperature.

-

Reaction : Stir the mixture for 1-2 hours, monitoring by TLC.

-

Work-up : Remove the volatiles (DCM and excess TFA) in vacuo to yield the deprotected amine as its trifluoroacetate salt. The salt can be used directly or neutralized with a base.

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis

This is a common method for removing the Cbz group.[9]

-

Reaction Setup : Dissolve the Cbz-protected isonipecotic acid derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst Addition : Add 5-10% Palladium on activated carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate).

-

Hydrogenation : Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Reaction Monitoring : Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Conclusion

The Boc and Cbz protecting groups are indispensable tools in the synthesis and derivatization of isonipecotic acid for drug discovery and development. The Boc group, with its acid lability, is exceptionally well-suited for both solid-phase and solution-phase syntheses that require mild deprotection conditions. Conversely, the Cbz group's stability and removal by hydrogenolysis offer a robust, orthogonal strategy. A thorough understanding of their respective properties, mechanisms, and experimental conditions allows researchers to design and execute complex synthetic routes efficiently, paving the way for the creation of novel and potent isonipecotic acid-based therapeutics.

References

- 1. Isonipecotic acid Online | Isonipecotic acid Manufacturer and Suppliers [scimplify.com]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. leapchem.com [leapchem.com]

- 4. ovid.com [ovid.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 13. scispace.com [scispace.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 16. peptide.com [peptide.com]

- 17. total-synthesis.com [total-synthesis.com]

- 18. benchchem.com [benchchem.com]

- 19. tdcommons.org [tdcommons.org]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Boc-amino-1-Z-piperidine-4-carboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-amino-1-Z-piperidine-4-carboxylic acid is a valuable synthetic building block for peptide synthesis, offering a unique combination of conformational constraint and orthogonal protecting groups. This α,α-disubstituted cyclic amino acid analog is instrumental in the design of peptidomimetics and novel therapeutic peptides. Its rigid piperidine core can induce specific secondary structures, such as turns and helices, in peptide chains, which can lead to enhanced biological activity, receptor selectivity, and metabolic stability.[1][2]

This technical guide provides a comprehensive overview of the properties, synthesis, and application of 4-Boc-amino-1-Z-piperidine-4-carboxylic acid in peptide synthesis, with a focus on practical experimental protocols and quantitative data.

Properties of 4-Boc-amino-1-Z-piperidine-4-carboxylic Acid

This bifunctional molecule incorporates two key protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the 4-amino position and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group on the piperidine nitrogen. This orthogonal protection scheme allows for selective deprotection and elaboration at either nitrogen atom during peptide synthesis.[3]

| Property | Value |

| Molecular Formula | C19H26N2O6 |

| Molecular Weight | 378.42 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol |

| Storage | 2-8°C |

Application in Peptide Synthesis

The incorporation of 4-Boc-amino-1-Z-piperidine-4-carboxylic acid into a peptide sequence is typically performed using solid-phase peptide synthesis (SPPS). Due to its sterically hindered nature as an α,α-disubstituted amino acid, specialized coupling conditions may be required to achieve high yields.[4][5]

General Workflow for Incorporation in SPPS

The following diagram illustrates the general workflow for the incorporation of 4-Boc-amino-1-Z-piperidine-4-carboxylic acid into a growing peptide chain on a solid support.

References

- 1. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

An In-Depth Technical Guide to the Synthesis and Applications of Fluorinated Thalidomide Analogs as Cereblon Ligands in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and applications of fluorinated thalidomide analogs, specifically focusing on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (CAS: 835616-60-9) and its 5-fluoro isomer (CAS: 835616-61-0). These compounds have emerged as critical components in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery.

Note on CAS Number: The initially provided CAS number 252720-32-4 corresponds to a reagent used in peptide synthesis and is not the subject of this guide. The focus has been shifted to the aforementioned fluorinated thalidomide analogs, which are highly relevant to drug development professionals.

Introduction to Fluorinated Thalidomide Analogs and Cereblon

Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), have a storied history in medicine. Their mechanism of action was elucidated to be the binding to the Cereblon (CRBN) protein.[1] CRBN is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, which is a key component of the ubiquitin-proteasome system responsible for protein degradation.[2][3] By binding to CRBN, these small molecules can modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific target proteins, known as neosubstrates.[4][5]

The introduction of fluorine into the thalidomide scaffold has been shown to enhance binding affinity to CRBN and improve antiangiogenic properties.[6][7] This has made fluorinated thalidomide analogs, such as the 4-fluoro and 5-fluoro isomers, highly valuable as CRBN ligands in the design of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein of interest, leading to its degradation.[8]

Synthesis of Fluorinated Thalidomide Analogs

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione and its 5-fluoro isomer typically involves the condensation of a fluorinated phthalic anhydride derivative with 3-aminopiperidine-2,6-dione.

Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione

A common synthetic route for the 4-fluoro isomer is the reaction of 4-fluoroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base, such as sodium acetate, in acetic acid at elevated temperatures.[3]

Experimental Protocol:

A mixture of 4-fluoroisobenzofuran-1,3-dione (3.00 mmol), 3-aminopiperidine-2,6-dione hydrochloride (3.00 mmol), and sodium acetate (3.00 mmol) in glacial acetic acid (10 mL) is stirred at 135 °C overnight. The reaction mixture is then cooled and concentrated under vacuum. The resulting residue is suspended in water and stirred at room temperature for several hours. The solid product is collected by filtration and dried under vacuum to yield 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a white solid.[3]

General Synthesis of Fluorinated Thalidomide Analogs

The following diagram illustrates a generalized workflow for the synthesis of fluorinated thalidomide analogs, which can be adapted for the 5-fluoro isomer by starting with the corresponding 5-fluorophthalic acid derivative.

General workflow for the synthesis of fluorinated thalidomide analogs.

Applications in Drug Development: PROTACs

The primary application of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione and its 5-fluoro isomer in drug development is their use as CRBN-recruiting ligands in the design of PROTACs.

Mechanism of Action of PROTACs

PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase (in this case, a fluorinated thalidomide analog for CRBN), and a linker connecting the two. By simultaneously binding to both the POI and CRBN, the PROTAC brings them into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

Mechanism of action of a PROTAC utilizing a fluorinated thalidomide analog.

Quantitative Data

The binding affinity of the CRBN ligand and the degradation efficiency of the resulting PROTAC are critical parameters in drug development.

Binding Affinity of CRBN Ligands

The binding affinities of various thalidomide analogs to CRBN have been determined using biophysical assays such as Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP). While specific comparative data for the 4-fluoro and 5-fluoro isomers is not extensively available in the public domain, data for parent compounds provides a valuable benchmark.[9][10][11] Fluorination of thalidomide analogs has been shown to generally enhance binding to Cereblon.[6]

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |

| Thalidomide | ~250 nM[4][9] | ~2 µM[4] | ITC, Competitive Binding Assay |

| Lenalidomide | ~178 - 640 nM[11] | 2.694 µM[11] | ITC, TR-FRET |

| Pomalidomide | ~157 nM[4] | 1.2 µM[4] | ITC, Competitive Binding Assay |

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) values are dependent on assay conditions.

Degradation Efficiency of PROTACs

The efficacy of a PROTAC is measured by its ability to degrade the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. These values are highly dependent on the specific PROTAC architecture, including the target ligand and the linker, not just the CRBN ligand.

| PROTAC | CRBN Ligand | Target Protein | DC50 | Dmax | Cell Line |

| ARV-825 | Pomalidomide derivative | BRD4 | < 1 nM[12] | >95% | Various |

| dBET1 | Thalidomide derivative | BRD4 | 430 nM (EC50)[12] | >90% | AML cells |

| Compound 155 | Thalidomide derivative | BTK | 7.2 nM[12] | >90% | - |

| ARV-110 | Thalidomide derivative | Androgen Receptor | ~1 nM[12] | >90% | Prostate cancer cells |

| ARV-471 | Thalidomide derivative | Estrogen Receptor | ~1 nM[12] | >90% | Breast cancer cells |

Note: This table presents examples of PROTACs utilizing thalidomide-based ligands. Specific data for PROTACs with 4-fluoro or 5-fluoro thalidomide ligands are emerging as more of these molecules are synthesized and tested.

Signaling Pathway

The CRL4-CRBN E3 ubiquitin ligase complex plays a central role in the mechanism of action of fluorinated thalidomide analogs.

CRL4-CRBN signaling pathway modulated by fluorinated thalidomide analogs.

The binding of a fluorinated thalidomide analog to the thalidomide-binding domain of CRBN induces a conformational change in the substrate receptor, leading to the recruitment of neosubstrates such as Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[5] The CRL4-CRBN complex then polyubiquitinates these neosubstrates, marking them for degradation by the proteasome. The degradation of these transcription factors and other proteins leads to the downstream anti-proliferative, immunomodulatory, and anti-angiogenic effects observed with these compounds.

Conclusion

The fluorinated thalidomide analogs, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione and its 5-fluoro isomer, are indispensable tools in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Their ability to potently and selectively recruit the E3 ubiquitin ligase Cereblon makes them highly effective components of PROTACs. This technical guide has provided an in-depth overview of their synthesis, mechanism of action, and applications, supported by quantitative data and detailed pathway diagrams. As research in this area continues to expand, a thorough understanding of these core molecular entities is crucial for the development of the next generation of targeted therapeutics.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isonipecotic Acid Derivatives for Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Isonipecotic acid, a conformationally constrained analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a foundational scaffold for a class of molecules with significant therapeutic potential in neurology.[1][2] These derivatives primarily modulate the GABAergic system, which plays a crucial role in controlling neuronal excitability.[3] Dysregulation of this system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and Alzheimer's disease.[3][4][5] This guide provides a comprehensive overview of the core pharmacology, experimental evaluation, and therapeutic applications of isonipecotic acid derivatives.

Core Mechanism of Action: Targeting GABA Transporters

The primary mechanism by which isonipecotic acid and its derivatives exert their effects is through the inhibition of GABA transporters (GATs). GATs are membrane proteins responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[6] This reuptake process terminates GABA's inhibitory signal. By blocking these transporters, isonipecotic acid derivatives increase the extracellular concentration and prolong the activity of GABA, thereby enhancing inhibitory neurotransmission and dampening neuronal hyperexcitability.[4]

There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.[6] GAT-1 is the most abundant subtype in the brain and is considered a major target for therapeutic intervention in epilepsy.[4] Many isonipecotic acid derivatives are designed to be potent and selective inhibitors of GAT-1.[4]

While GAT inhibition is the primary focus, some derivatives have been investigated for their activity as direct agonists at GABA-A receptors or for multi-target approaches in complex diseases like Alzheimer's, where they are combined with antioxidant moieties.[1][5][7]

Key Derivatives and Pharmacological Data

The development of isonipecotic acid derivatives has led to several key compounds, with Tiagabine being the most clinically successful example, approved for the treatment of epilepsy.[6] Research continues to produce novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

| Compound/Derivative | Target(s) | Potency (IC50) | Key Findings | Reference(s) |

| Isonipecotic Acid | GABA-A Receptor | - | Partial agonist at α1, α2, α3, α5; Full agonist at α4, α6 subunits. Does not cross the blood-brain barrier. | [1] |

| Tiagabine | GAT-1 | 0.07 µM (hGAT-1) | Potent, selective GAT-1 inhibitor. Used as an anticonvulsant. | [4] |

| NNC-711 | GAT-1 | 0.04 µM (hGAT-1) | Highly potent and selective GAT-1 inhibitor, widely used as a research tool. | [4] |

| SNAP-5114 | GAT-3 > GAT-1 | - | Shows 15-40 fold selectivity for GAT-3 over GAT-1. | [8] |

| Novel Amides | AChE, LOX | 47 µM (AChE), ~33% inhib. @ 100µM (LOX) | Multi-target agents for Alzheimer's, combining GABAergic action with anti-inflammatory and antioxidant properties. | [5][9] |

| Compound 5f (Ahmad et al.) | GABA-A Receptor (predicted) | - | Showed potent anticonvulsant activity at 30 mg/kg in the MES model. | [10] |

IC50: Half-maximal inhibitory concentration. hGAT-1: human GABA transporter-1. AChE: Acetylcholinesterase. LOX: Lipoxygenase. MES: Maximal Electroshock Seizure test.

Experimental Protocols & Methodologies

The evaluation of isonipecotic acid derivatives involves a standardized pipeline of in vitro and in vivo assays to characterize their activity, selectivity, and therapeutic efficacy.

This assay is fundamental to determining a compound's potency and selectivity for GAT subtypes.

Objective: To measure the inhibition of [³H]GABA uptake by a test compound in cells expressing a specific GAT subtype.

General Protocol:

-

Cell Culture: Culture HEK-293 or other suitable cell lines stably transfected to express the human GAT subtype of interest (e.g., GAT-1, GAT-2, GAT-3).

-

Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with a buffered salt solution (e.g., Krebs-Ringer-HEPES).

-

Compound Incubation: Add the test compound (isonipecotic acid derivative) at various concentrations to the wells. Include control wells with vehicle and a known inhibitor (e.g., NNC-711 for GAT-1). Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature or 37°C.

-

Uptake Initiation: Add a solution containing a low concentration of [³H]GABA (radiolabeled GABA) to all wells to initiate the uptake process.

-

Uptake Termination: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

The MES test is a widely used animal model for identifying compounds with activity against generalized tonic-clonic seizures.

Objective: To assess the anticonvulsant efficacy of a test compound.

General Protocol:

-

Animal Preparation: Use adult male mice or rats. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

-

Induction of Seizure: At the time of predicted peak effect of the compound (e.g., 30-60 minutes post-administration), induce a seizure by delivering a brief electrical stimulus (e.g., 50-60 Hz, 0.2 sec duration) via corneal or auricular electrodes.

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

-

Data Analysis: The compound is considered protective if it prevents the tonic hindlimb extension. Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.[10][11]

This method describes the synthesis of amide derivatives, which can be used to create multi-target ligands.[5]

Objective: To couple a carboxylic acid to the nitrogen of the piperidine ring of ethyl nipecotate.

General Protocol:

-

Reactant Preparation: Dissolve ethyl piperidine-3-carboxylate (ethyl nipecotate) and the desired carboxylic acid (e.g., a derivative of butylated hydroxytoluene) in a suitable aprotic solvent like dichloromethane (DCM).

-

Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylaminopyridine (DMAP) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours (e.g., 12-24 hours) to allow the amide bond to form.

-

Workup and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with aqueous solutions (e.g., dilute HCl, NaHCO3, and brine) to remove unreacted starting materials and byproducts. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent under reduced pressure. Purify the resulting crude product using column chromatography or recrystallization to obtain the final pure amide derivative.

-

Confirmation: Confirm the structure of the synthesized compound using analytical techniques like NMR spectroscopy and mass spectrometry.

Future Directions and Conclusion

The therapeutic potential of isonipecotic acid derivatives extends beyond epilepsy. Research into subtype-selective inhibitors for GAT-2 and GAT-3, as well as dual-action inhibitors, may provide novel treatments for neuropathic pain, anxiety, and other CNS disorders.[3][6] Furthermore, the development of multi-target ligands that combine GABAergic modulation with other mechanisms, such as anti-inflammatory or antioxidant activity, represents a promising strategy for complex neurodegenerative diseases like Alzheimer's.[5][7]

The robust framework of isonipecotic acid provides a versatile scaffold for medicinal chemists. Continued exploration of its structure-activity relationships, guided by the detailed experimental protocols outlined in this guide, will undoubtedly lead to the development of next-generation therapeutics for a wide range of challenging neurological disorders.

References

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

Technical Guide on the Solubility and Stability of 4-n-Boc-amino-1-cbz-isonipecotic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 4-n-Boc-amino-1-cbz-isonipecotic acid. Due to the nature of this compound as a specialized chemical intermediate, publicly available quantitative data is limited. Therefore, this document focuses on providing detailed, state-of-the-art experimental protocols for researchers to determine these critical parameters in their own laboratories. Understanding these properties is crucial for its application in peptide synthesis, drug formulation, and overall pharmaceutical development.

Introduction

This compound is a bifunctional amino acid derivative featuring two common protecting groups: the tert-butyloxycarbonyl (Boc) group on the 4-amino position and the carboxybenzyl (Cbz or Z) group on the piperidine nitrogen. This structure makes it a valuable building block in the synthesis of complex peptides and small molecule therapeutics. The Boc group provides acid-labile protection, while the Cbz group is stable under these conditions but can be removed via hydrogenolysis, allowing for orthogonal deprotection strategies.[1][2][3][4] The solubility and stability of this intermediate directly impact reaction efficiency, purification, storage, and formulation.[5][6][7]

Physicochemical Properties

A summary of the known properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 252720-32-4 | [6] |

| Molecular Formula | C₁₉H₂₆N₂O₆ | [6] |

| Molecular Weight | 378.42 g/mol | [6] |

| Appearance | White to off-white solid/powder | [6] |

| Purity (Typical) | ≥ 97% (by HPLC) | [6] |

| Storage Conditions | 0-8 °C, cool and dry place | [6] |

| Solubility (Qualitative) | A related compound, 4-Amino-1-Boc-piperidine-4-carboxylic acid, is soluble in Methanol and insoluble in water. The piperidine core suggests potential solubility in polar organic solvents. | [8][9] |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

This method determines the equilibrium solubility of a compound, which is a critical parameter for pre-formulation studies.[10][11][12]

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selection of solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker or vial roller system with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The excess solid should be visible after the equilibration period.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).[13]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a syringe filter to remove any fine particles.

-

Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. Calculate the concentration of the dissolved compound by comparing its peak area to a standard calibration curve. The solubility is reported in µg/mL or µM.[6]

Kinetic solubility is often measured in early drug discovery to quickly assess compounds. It measures the concentration at which a compound, added from a DMSO stock solution, precipitates out of an aqueous buffer.[10][14][15][16]

Objective: To rapidly determine the apparent solubility of a compound in an aqueous buffer when introduced from a DMSO stock.

Materials:

-

10 mM DMSO stock solution of this compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for direct UV method)

-

Plate reader capable of nephelometry (light scattering) or UV absorbance measurement

-

Liquid handling robotics or multichannel pipettes

Procedure (Nephelometric Method):

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final concentration range (e.g., 98 µL for a 1:50 dilution).

-

Mixing and Incubation: Mix the contents thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).[14]

-

Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The concentration at which a significant increase in scattering is observed above the background is reported as the kinetic solubility.[10]

Forced degradation studies are essential for identifying potential degradation products and pathways, which is a regulatory requirement for developing stability-indicating analytical methods.[17][18][19][20]

Objective: To evaluate the intrinsic stability of the compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60 °C for 24-48 hours.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60 °C for 24-48 hours.

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for 48 hours.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Procedure:

-

Prepare solutions of the compound under the specified stress conditions. A control sample (dissolved in a neutral, non-degrading solvent and kept at 4 °C) should be prepared simultaneously.

-

After the incubation period, neutralize the acidic and basic samples.

-

Analyze all stressed samples and the control sample using a stability-indicating HPLC method.

-

Analysis: Compare the chromatograms of the stressed samples to the control.

-

Measure the percentage loss of the parent compound.

-

Identify and quantify any degradation products that have formed.

-

The goal is to achieve 5-20% degradation of the parent compound to ensure the stress conditions are appropriate without being overly destructive.[20]

-

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients.[21][22][23][24]

Objective: To develop an HPLC method that separates the parent compound from all potential degradation products.

General Protocol:

-

Column and Mobile Phase Screening: Start with a standard C18 reversed-phase column. Screen different mobile phase compositions (e.g., gradients of acetonitrile or methanol with water containing buffers like phosphate or modifiers like trifluoroacetic acid).

-

Analysis of Stressed Samples: Inject the samples generated from the forced degradation studies.

-

Method Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase pH to achieve baseline separation between the parent peak and all degradation product peaks.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation products are co-eluting.

-

Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Assay.

Caption: Workflow for Forced Degradation Stability Study.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. benchchem.com [benchchem.com]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. evotec.com [evotec.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. acdlabs.com [acdlabs.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-n-Boc-amino-1-cbz-isonipecotic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information for the procurement and application of 4-n-Boc-amino-1-cbz-isonipecotic acid in sophisticated research environments. This valuable building block is integral to the fields of medicinal chemistry, peptide synthesis, and drug discovery, offering a versatile scaffold for the development of novel therapeutics.

Chemical and Physical Properties

This compound, also known as 4-(tert-butoxycarbonylamino)-1-(benzyloxycarbonyl)piperidine-4-carboxylic acid, is a white to off-white solid. Its chemical structure features a piperidine ring substituted at the 4-position with both a Boc-protected amine and a carboxylic acid, and a Cbz-protected nitrogen at the 1-position. This unique arrangement of protecting groups allows for selective chemical manipulations, making it a highly versatile intermediate in multi-step organic synthesis.

| Property | Value |

| CAS Number | 252720-32-4 |

| Molecular Formula | C19H26N2O6 |

| Molecular Weight | 378.42 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% (HPLC) |

| Storage Conditions | Store in a cool, dry place, typically at 2-8°C |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane. |

Sourcing and Procurement

A variety of chemical suppliers offer this compound for research purposes. When purchasing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity. Key data points to review on the CoA include HPLC purity, NMR, and mass spectrometry data.

Table of Representative Suppliers and Purity Data:

| Supplier | Purity Specification | Analytical Data Provided (Typical) |

| Chem-Impex | ≥ 97% (HPLC) | HPLC, NMR |

| Antimex Chemical | 98% | Purity, Moisture Content, Impurity |

| Oakwood Chemical | Not specified | - |

| Santa Cruz Biotech | Not specified | Refer to lot-specific CoA |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid [1]

This protocol can be conceptually adapted by starting with the Cbz-protected piperidine analog.

-

Step 1: Esterification

-

Methyl 4-(tert-butoxycarbonylamino)piperidine-4-carboxylate is dissolved in dichloromethane (DCM).

-

Di-tert-butyl dicarbonate is added portionwise.

-

The reaction is stirred at 25°C for 1 hour.

-

The crude product is washed with saturated sodium bicarbonate, and the organic layers are dried and evaporated to yield 1-tert-butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine-1,4-dicarboxylate.[1]

-

-

Step 2: Hydrolysis

-

Lithium hydroxide monohydrate is added to a solution of the product from Step 1 in a mixture of water, tetrahydrofuran (THF), and methanol.

-

The solution is stirred at 20°C for 24 hours.

-

The reaction mixture is diluted with ethyl acetate (EtOAc) and washed with water.

-

The aqueous layer is acidified to pH 5 with a 1M citric acid solution and then extracted with EtOAc.

-

The combined organic extracts are washed with saturated brine, dried over MgSO4, filtered, and evaporated to afford 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid.[1]

-

Yield Data from a Representative Synthesis: [1]

| Step | Product | Yield |

| Esterification | 1-tert-butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine-1,4-dicarboxylate | 98% |

| Hydrolysis | 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid | 78% |

Applications in Research and Drug Development

This compound is a valuable building block in several areas of pharmaceutical research.

-

Peptide Synthesis: This compound is utilized as a constrained amino acid analog in solid-phase peptide synthesis (SPPS) to introduce conformational rigidity into peptides.[2] This can enhance biological activity and metabolic stability.

-

Drug Discovery: The piperidine scaffold is a common motif in many bioactive molecules. This compound serves as a key intermediate in the synthesis of a variety of therapeutics, including analgesics, anti-inflammatory drugs, and agents targeting the central nervous system.[2][3]

-

Scaffold for Chemical Libraries: Its orthogonal protecting groups (Boc and Cbz) allow for selective deprotection and further functionalization, making it an ideal scaffold for the generation of diverse chemical libraries for high-throughput screening.

Logical Workflow for a Research Application

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery project, from initial compound acquisition to the synthesis of a final drug candidate.

References

A Technical Guide to 4-n-Boc-amino-1-cbz-isonipecotic Acid: Properties, Synthesis, and Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Central, NJ – 4-n-Boc-amino-1-cbz-isonipecotic acid is a valuable bifunctional molecule utilized as a key intermediate in the fields of medicinal chemistry and peptide synthesis. Its rigid piperidine core, furnished with orthogonal nitrogen protecting groups, makes it an ideal scaffold for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and its applications in drug discovery and development.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is crucial for its application in quantitative synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C19H26N2O6 | [1] |

| Molecular Weight | 378.42 g/mol | |

| CAS Number | 252720-32-4 | |

| Appearance | Off-white to slight yellow solid | [2] |

| Purity | Typically ≥97% (HPLC) | |

| Storage | Store in a cool, dry place | [2] |

Synthetic Protocol

The synthesis of this compound can be envisioned through a two-step process starting from 4-amino-isonipecotic acid. This involves the sequential protection of the two amino groups. The following is a plausible experimental protocol based on established chemical transformations.

Step 1: Cbz-protection of the Piperidine Nitrogen

The first step involves the selective protection of the secondary amine of the piperidine ring with a carboxybenzyl (Cbz) group.

Materials:

-

4-amino-isonipecotic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na2CO3)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 4-amino-isonipecotic acid (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous sodium carbonate solution (2.5 equivalents of Na2CO3).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise while vigorously stirring, ensuring the temperature is maintained below 5 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.

-

Extract the product, 4-amino-1-cbz-isonipecotic acid, with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Boc-protection of the 4-Amino Group

The second step is the protection of the primary amino group at the 4-position with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

4-amino-1-cbz-isonipecotic acid (from Step 1)

-

Di-tert-butyl dicarbonate (Boc2O)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Water

-

Brine solution

Procedure:

-

Suspend the crude 4-amino-1-cbz-isonipecotic acid (1.0 equivalent) in dichloromethane.

-

Add triethylamine (2.5 equivalents) and stir the mixture at room temperature until the starting material dissolves.

-

Add di-tert-butyl dicarbonate (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Logical Workflow and Diagrams

The synthetic strategy relies on the orthogonal nature of the Cbz and Boc protecting groups. The Cbz group is stable to the basic conditions used for the Boc protection, and the Boc group is labile to acid, while the Cbz group is typically removed by hydrogenolysis. This orthogonality allows for selective deprotection and further functionalization at either the ring nitrogen or the 4-amino position, which is a significant advantage in multi-step synthesis.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Peptide Synthesis

This compound is not typically a biologically active molecule itself but serves as a crucial building block. Its rigid structure is used to introduce conformational constraints in peptide chains, which can enhance binding affinity and biological activity.

The orthogonally protected amino groups allow for its use in both solid-phase and solution-phase peptide synthesis. For example, the carboxylic acid can be activated and coupled to the N-terminus of a growing peptide chain. Subsequently, either the Boc or Cbz group can be selectively removed to allow for further elongation of the peptide or the attachment of other moieties.

This intermediate is valuable in the synthesis of:

-

Novel Analgesics and Anti-inflammatory Drugs: The isonipecotic acid scaffold is present in a number of biologically active compounds.

-

Bioactive Peptides: Its incorporation can lead to peptides with improved stability and therapeutic potential.

-

Inhibitors and Pharmacologically Relevant Molecules: The ability to selectively functionalize the molecule makes it a key component in the design of targeted inhibitors.

As research in peptide-based therapeutics continues to grow, the demand for versatile and well-defined building blocks like this compound is expected to increase, solidifying its role in the development of next-generation pharmaceuticals.

References

The Strategic Core: A Technical Guide to 4-n-Boc-amino-1-cbz-isonipecotic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-n-Boc-amino-1-cbz-isonipecotic acid, a Cα,Cα-disubstituted amino acid analog, stands as a pivotal pharmaceutical intermediate in modern drug discovery. Its unique, orthogonally protected structure, featuring a piperidine core with a tert-butyloxycarbonyl (Boc) protected amine and a carbobenzyloxy (Cbz) protected ring nitrogen, offers exceptional versatility for constructing complex molecular architectures. This guide provides an in-depth technical overview of its chemical properties, applications, and a detailed, representative experimental protocol for its use in the synthesis of advanced pharmaceutical intermediates, underscoring its value as a strategic building block in the development of novel therapeutics, including antiviral and anti-inflammatory agents.

Physicochemical Properties and Structural Features

This compound, also known by synonyms such as 1-Cbz-4-(Boc-amino)piperidine-4-carboxylic acid, is a white to off-white solid. The key to its utility lies in the two distinct protecting groups. The Boc group on the 4-amino substituent is acid-labile, while the Cbz group on the piperidine nitrogen is typically removed via hydrogenation. This orthogonal protection scheme allows for selective deprotection and sequential reaction at either the exocyclic amine, the ring nitrogen, or the carboxylic acid, providing chemists with precise control over multi-step synthetic routes.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 252720-32-4 |

| Molecular Formula | C₁₉H₂₆N₂O₆ |

| Molecular Weight | 378.42 g/mol |

| Appearance | Off-white to slight yellow solid |

| Purity | ≥97% (HPLC) |

| Storage Conditions | Store at 0-8 °C in a dry, cool, and well-ventilated place |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM) and Dimethylformamide (DMF) |

Applications as a Pharmaceutical Intermediate

The rigid piperidine scaffold is a common motif in a vast number of biologically active compounds. The strategic placement of amino and carboxylic acid functionalities on this core makes this compound a highly sought-after building block. Its applications are diverse and significant:

-

Antiviral Agents: Piperidine derivatives are crucial components of various antiviral drugs, including inhibitors for HIV and Hepatitis C Virus (HCV). This intermediate serves as a scaffold to correctly orient pharmacophoric groups that interact with viral targets like proteases or entry receptors.

-

Peptide Synthesis: As a constrained amino acid analogue, it is incorporated into peptides to induce specific conformations or to act as a stable, non-natural building block, enhancing proteolytic stability and modulating biological activity.

-

Kinase and Protease Inhibitors: The piperidine core can serve as a central scaffold for developing inhibitors of enzymes such as protein kinase B (PKB/AKT), which are implicated in cancer.

-

Analgesics and Anti-inflammatory Drugs: The isonipecotic acid framework is foundational in the development of novel analgesics and anti-inflammatory agents.

Synthetic Workflow and Key Transformations

The primary utility of this compound in pharmaceutical synthesis is its function as a carboxylic acid component in amide bond formation. This reaction couples the piperidine core to another key fragment, typically an amine-containing molecule, to construct the backbone of the target drug candidate. The general workflow involves activating the carboxylic acid and subsequent reaction with a nucleophilic amine.

Caption: General workflow for amide coupling using the title intermediate.

Experimental Protocols: Amide Bond Formation

The following is a representative, detailed protocol for the coupling of this compound with a model amine (e.g., 4-chloroaniline) using a standard peptide coupling reagent.

Objective: To synthesize 1-(benzyloxycarbonyl)-4-((tert-butoxycarbonyl)amino)-N-(4-chlorophenyl)piperidine-4-carboxamide.

Materials:

-

This compound (1.0 eq)

-

4-chloroaniline (1.1 eq)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

-

Reagent Addition: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Pre-activation: Stir the mixture at room temperature for 20-30 minutes. The solution should remain clear. This step forms the activated O-acylisourea intermediate.

-

Nucleophile Addition: Add 4-chloroaniline (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Table 2: Representative Quantitative Data for Amide Coupling

| Parameter | Expected Value |

| Reaction Time | 12-16 hours |

| Yield | 80-95% |

| Purity (Post-Chr.) | >98% (by HPLC) |

Note: Yields are highly dependent on the specific substrates and reaction scale.

Logical Relationship of Protecting Groups

The orthogonal nature of the Boc and Cbz protecting groups is a critical feature of this intermediate, enabling selective synthetic transformations.

Methodological & Application

protocol for solid-phase peptide synthesis using 4-n-Boc-amino-1-cbz-isonipecotic acid

An Application Note on the Solid-Phase Synthesis of Peptides Incorporating 4-N-Boc-amino-1-Cbz-isonipecotic Acid

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient construction of complex peptide sequences.[1] The incorporation of non-natural or constrained amino acids is a key strategy in drug discovery to enhance peptide stability, receptor affinity, and bioavailability. 4-amino-1-carboxybenzyl-isonipecotic acid is a cyclic, non-proteinogenic amino acid analog that can induce specific structural constraints in a peptide backbone. This application note provides a detailed protocol for the incorporation of its N-α-Boc-protected derivative, this compound, into a peptide sequence using the Boc/Bzl (tert-butoxycarbonyl/benzyl) SPPS strategy.

The Boc/Bzl method utilizes the acid-labile Boc group for temporary α-amino protection and more robust, benzyl-type protecting groups for side chains, which are removed during the final cleavage step with a strong acid like hydrofluoric acid (HF).[1][2] The choice of protecting groups is critical and must be orthogonal, meaning one can be removed without affecting the other.[1][3] In the case of this compound, the Boc group is removed in each cycle with trifluoroacetic acid (TFA), while the Cbz group on the ring nitrogen remains intact until the final cleavage.

Protecting Group Orthogonality

The successful synthesis relies on the differential lability of the Boc and Cbz protecting groups. The Boc group is highly sensitive to moderate acids like TFA, whereas the Cbz group requires stronger conditions, such as catalytic hydrogenation or treatment with strong acids like HF, for its removal.[3][4] This orthogonality is the fundamental principle that allows for the selective deprotection of the N-terminal amine for chain elongation while the ring nitrogen remains protected.

Caption: Orthogonality of Boc and Cbz protecting groups in SPPS.

Experimental Protocol

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using Boc-SPPS chemistry on a Merrifield resin.

Materials and Reagents

-

Merrifield Resin (chloromethylpolystyrene), 1% DVB, 100-200 mesh

-

This compound

-

Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (for optional capping)

-

Acetic Anhydride (for optional capping)

-

Anhydrous Hydrofluoric Acid (HF)

-

Anisole (scavenger)

-

Diethyl ether

Protocol Workflow Diagram

Caption: Workflow for Boc-SPPS incorporating the modified amino acid.

Step-by-Step Procedure

1. Resin Preparation and First Amino Acid Attachment

-

Swell 1.0 g of Merrifield resin in DCM for at least 1 hour in a reaction vessel.

-

To attach the C-terminal amino acid, use the cesium salt method to minimize racemization.[5] Dissolve the first Boc-amino acid (3 eq.) in DMF and add cesium carbonate (1.5 eq.). After stirring, evaporate the solvent and add the resulting Boc-amino acid cesium salt to the swollen resin.

-

Heat the mixture at 50°C overnight.

-

Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM, then dry under vacuum.

2. Standard Boc Deprotection Cycle

-

Deprotection : Swell the peptide-resin in DCM. Treat with a 50% TFA in DCM solution (10 mL/g of resin) for 5 minutes (pre-wash), drain, and then treat with fresh 50% TFA/DCM for 20-25 minutes.[5]

-

Washing : Wash the resin with DCM (2x) and Isopropanol (IPA) (2x) to remove residual TFA and byproducts.[5]

-

Neutralization : Treat the resin with a 10% solution of DIEA in DCM (2 x 10 minutes) to neutralize the trifluoroacetate salt of the N-terminal amine.[5]

-

Washing : Wash the resin thoroughly with DCM (3x) to remove excess DIEA.

3. Coupling of this compound

-

Dissolve this compound (3 eq.) and an activating agent like HOBt (3 eq.) in DMF.

-

Add a coupling reagent such as DCC (3 eq.) or HBTU (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).[6] If the test is positive (indicating free amines), a second coupling may be necessary.

-

After complete coupling, wash the resin with DMF (3x) and DCM (3x).

4. Peptide Chain Elongation

-

Repeat the deprotection, neutralization, and coupling steps (Protocol Steps 2 & 3) for each subsequent Boc-amino acid in the desired sequence.

5. Final Cleavage and Deprotection

-

After the final amino acid has been coupled, perform a final Boc deprotection.

-

Wash the peptide-resin extensively with DCM and dry thoroughly under vacuum.[7]

-

HF Cleavage : This step must be performed in a specialized, HF-resistant apparatus.

-

Place the dried peptide-resin (1 g) in the HF reaction vessel.

-

Add a scavenger, typically anisole (1 mL).[5]

-

Cool the vessel in a dry ice/methanol bath.

-

Distill anhydrous HF (approx. 10 mL) into the vessel.

-

Allow the reaction to stir in an ice bath for 45-60 minutes.[5] This step cleaves the peptide from the Merrifield resin and removes the Cbz group from the isonipecotic acid residue, along with other benzyl-based side-chain protecting groups.

-

Evaporate the HF under vacuum.

-

-

Peptide Precipitation : Suspend the residue in cold diethyl ether to precipitate the crude peptide. Wash thoroughly with more cold ether to remove scavengers and cleaved protecting groups.[5]

-

Filter and collect the crude peptide. Dissolve it in an appropriate aqueous solution (e.g., 10% acetic acid) and lyophilize.

6. Purification

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables provide typical quantities and reaction times for a synthesis performed on a 1.0 g scale of Merrifield resin (substitution level of 0.8 mmol/g).

Table 1: Reagents for Coupling and Deprotection

| Step | Reagent | Equivalents (to resin capacity) | Typical Amount |

|---|---|---|---|

| Coupling | Boc-Amino Acid | 3 eq. | 2.4 mmol |

| HBTU | 3 eq. | 2.4 mmol | |

| HOBt | 3 eq. | 2.4 mmol | |

| DIEA (for activation) | 6 eq. | 4.8 mmol | |

| Deprotection | TFA in DCM (50%) | - | 10-15 mL |

| Neutralization | DIEA in DCM (10%) | - | 10-15 mL |

Table 2: Typical Reaction Parameters